Technical Monograph: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one
Technical Monograph: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one
Topic: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The scaffold 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one (also designated as 5-(1,3,4-oxadiazol-2-yl)pyridin-2(1H)-one) represents a critical pharmacophore in medicinal chemistry, merging the hydrogen-bond donor/acceptor versatility of the 2-pyridone lactam with the bioisosteric utility of the 1,3,4-oxadiazole ring.
Functioning primarily as a bioisostere for carboxylic acids and esters, this moiety is central to the design of cardiotonic agents (PDE3 inhibitors), antimicrobial effectors, and emerging NLRP3 inflammasome inhibitors. Its planar architecture and extended
Structural Analysis & Physicochemical Properties
Tautomeric Equilibrium
The core stability of this molecule is governed by the lactam-lactim tautomerism. In solution and solid-state, the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form. This preference is reinforced by the electron-withdrawing nature of the oxadiazole ring at position 5, which increases the acidity of the N-H proton while destabilizing the O-H bond of the lactim.
Figure 1: Tautomeric equilibrium heavily favors the lactam form due to dimerization energy and solvent stabilization.
Key Physicochemical Metrics
| Property | Value / Characteristic | Mechanistic Insight |
| Molecular Formula | C | MW: 163.13 g/mol |
| LogP (Predicted) | -0.1 to 0.5 | Low lipophilicity due to high polarity of the lactam and oxadiazole rings. |
| pKa (Acidic) | ~7.5 - 8.5 (NH) | The 5-oxadiazole group is electron-withdrawing, significantly increasing the acidity of the lactam NH compared to unsubstituted 2-pyridone (pKa ~11). |
| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 4 (C=O, Oxadiazole N/O) | Facilitates water solubility despite planarity. |
| Solubility | Poor in water/non-polar solvents; Soluble in DMSO, DMF | Planar stacking interactions ( |
Synthetic Methodologies
The synthesis of 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one requires a stepwise construction of the oxadiazole ring onto the pre-existing pyridone core. The most robust pathway utilizes 6-hydroxynicotinic acid as the starting material.
Validated Synthetic Pathway
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Esterification: Conversion of 6-hydroxynicotinic acid to its methyl/ethyl ester.
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Hydrazinolysis: Reaction with hydrazine hydrate to form the hydrazide.[1]
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Cyclization: Condensation with triethyl orthoformate (TEOF) or similar electrophiles to close the oxadiazole ring.
Protocol: Synthesis from 6-Hydroxynicotinic Acid
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Step 1: Methyl 6-hydroxynicotinate Formation
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Reagents: 6-Hydroxynicotinic acid, MeOH, H
SO (cat). -
Conditions: Reflux, 12h.[2]
-
Note: The product may exist as the methoxy-pyridine or N-methyl pyridone depending on alkylating conditions; acid-catalyzed esterification preserves the O-H/NH tautomer preference without N-methylation.
-
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Step 2: 6-Hydroxynicotinic Acid Hydrazide
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Step 3: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one
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Reagents: 6-Hydroxynicotinic acid hydrazide, Triethyl orthoformate (TEOF).
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Conditions: Reflux (100-110°C) with catalytic p-TsOH or acetic acid.
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Purification: The product precipitates; wash with cold ethanol/ether.
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Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of TEOF back to formate.
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Figure 2: Stepwise synthetic route from commercially available precursors.
Reactivity Profile & Stability
Electrophilic Substitution
The pyridone ring is electron-rich, but the oxadiazole at position 5 is a strong electron-withdrawing group (EWG), deactivating the ring towards Electrophilic Aromatic Substitution (EAS).
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Position 3: The only viable site for EAS (halogenation, nitration), though reactivity is reduced compared to unsubstituted pyridone.
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Position 6: Blocked by the carbonyl (position 2 in pyridone numbering corresponds to carbonyl; position 6 is adjacent to N).
Alkylation (N- vs. O-Selectivity)
The pyridone anion (generated by NaH or K
-
N-Alkylation: Favored under thermodynamic control and in polar aprotic solvents (DMF, DMSO) with soft electrophiles (alkyl halides).
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O-Alkylation: Favored by hard electrophiles or silver salts (Ag
CO ), leading to 2-alkoxypyridines. -
Strategic Note: N-alkylation is often used to introduce solubility-enhancing groups or lipophilic tails for drug delivery.
Oxadiazole Ring Stability
The 1,3,4-oxadiazole ring is generally stable to acid and mild base. However, prolonged exposure to strong aqueous base (NaOH, reflux) can lead to ring opening, regenerating the hydrazide or hydrolyzing to the carboxylic acid.
Medicinal Chemistry Applications
PDE3 Inhibition (Cardiotonic Activity)
This scaffold is a structural analog of Milrinone and Amrinone , classic Phosphodiesterase 3 (PDE3) inhibitors. The 2-pyridone mimics the nucleobase interaction in the PDE active site, while the oxadiazole serves as a planar bioisostere for the cyano or amide groups found in first-generation inhibitors.
-
Mechanism: Inhibition of PDE3
Increased cAMP PKA activation Increased intracellular Ca Positive Inotropy.[4]
Bioisosterism
The 1,3,4-oxadiazole ring is a proven bioisostere for:
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Carboxylic Acids: Similar pKa and H-bonding capability but better membrane permeability.
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Esters/Amides: Metabolic stability against esterases/amidases.
Emerging Targets: NLRP3 and Notum
Recent studies (2020-2023) have identified 1,3,4-oxadiazol-2-one derivatives as potent inhibitors of:
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Notum Carboxylesterase: Regulating Wnt signaling (relevant in Alzheimer's and osteoporosis).
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NLRP3 Inflammasome: Mitigating cardiac metaflammation.
Figure 3: Mechanism of action for PDE3 inhibition by pyridone-oxadiazole scaffolds.
References
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Synthesis & Class Overview: Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazoles: A biologically important heterocycle." Der Pharma Chemica, 1(1), 130-140. Link
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PDE3 Inhibition Context: Endoh, M. (2003). "Phosphodiesterase III inhibitors for the treatment of heart failure."[4] Expert Opinion on Investigational Drugs, 12(9), 1529-1557. Link
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NLRP3 Inflammasome Inhibition: Colletta, E., et al. (2023).[5] "Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor..." European Journal of Medicinal Chemistry, 258, 115542. Link
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Notum Inhibitors: Mahy, W., et al. (2020).[2] "5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase..." Journal of Medicinal Chemistry, 63(21), 12942–12956. Link
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Tautomerism of Pyridones: Beak, P., et al. (1976). "Protomeric equilibria in 2-hydroxypyridine-2-pyridone systems." Accounts of Chemical Research, 9(6), 230-236. Link
Sources
- 1. REACTION OF ESTERS OF 2-SUBSTITUTED 5-PYRIMIDINECARBOXYLIC ACIDS WITH HYDRAZINE HYDRATE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
